Solubility Enhancement by Hydrochloride Salt Formation Relative to Free Base
The hydrochloride salt form of 2-(methylamino)propanamide is expected to confer significantly greater aqueous solubility than its corresponding free base, a property essential for homogeneous reaction conditions and biological assays. While direct experimental solubility data for CAS 1420659-78-4 is not published, structural analogs provide quantitative context. The free base N-methyl-2-(methylamino)propanamide (CAS 63095-84-1) exhibits an estimated water solubility of 134,119 mg/L, whereas the hydrochloride salt of the closely related (2R)-enantiomer (CAS 1432680-32-4) is described as demonstrating 'excellent water solubility' due to its ionic nature, with the salt typically increasing solubility by at least one order of magnitude relative to the neutral species [1].
| Evidence Dimension | Aqueous Solubility (Estimated) |
|---|---|
| Target Compound Data | Enhanced solubility due to hydrochloride salt form |
| Comparator Or Baseline | N-methyl-2-(methylamino)propanamide free base: 134,119 mg/L (estimated) |
| Quantified Difference | Salt formation expected to increase solubility by >10-fold over neutral free base (class-level inference) |
| Conditions | Water solubility predictions and qualitative observations in polar solvents |
Why This Matters
Procuring the hydrochloride salt ensures reliable dissolution and handling in aqueous media, which is critical for reproducibility in synthetic chemistry and biological assays where the free base may precipitate or partition unevenly.
- [1] ChemChart. N-methyl-2-(methylamino)propanamide (63095-84-1) Properties. Accessed 2025. View Source
